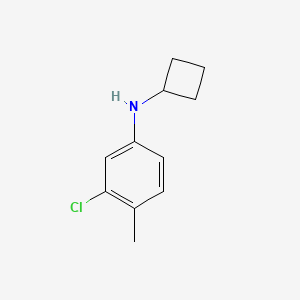

![molecular formula C20H30ClN3O7 B12092257 4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide;hydrochloride](/img/structure/B12092257.png)

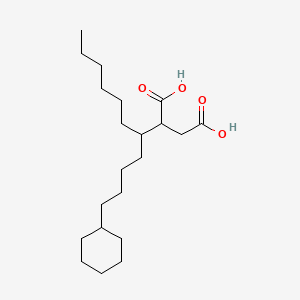

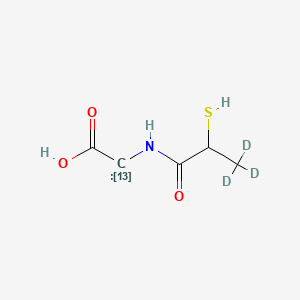

4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amicoumacin A is a natural product belonging to the dihydroisocoumarin class of compounds. It is primarily produced by certain Gram-positive bacteria, including Bacillus and Nocardia species . Amicoumacin A exhibits a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Amicoumacin A is synthesized through a nonribosomal peptide-polyketide hybrid biosynthetic pathway . The synthesis involves the formation of a dihydroisocoumarin unit linked via an amide bond to an unusual amino acid segment . The biosynthetic pathway includes several enzymatic steps, such as acetylation, which can be validated through in vitro protein biochemical studies .

Industrial Production Methods

Industrial production of Amicoumacin A typically involves the cultivation of bacteria that naturally produce the compound. For example, Bacillus subtilis can be cultured in a medium designed to mimic the amino acid content of waxmoth larval circulatory fluid, leading to the production of Amicoumacin A . The compound can then be isolated and purified using techniques such as 2D-NMR, HR-ESI-QTOF-MS, and tandem MS .

Chemical Reactions Analysis

Types of Reactions

Amicoumacin A undergoes various chemical reactions, including acetylation and peptide bond formation . It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions involving Amicoumacin A include acetyl-CoA for acetylation and various enzymes for peptide bond formation . The reactions are typically carried out at temperatures ranging from 12°C to 25°C .

Major Products Formed

The major products formed from the reactions involving Amicoumacin A include N-acetyl-amicoumacins, which lack antibacterial activity . These products can be analyzed using ribosomal structural analyses to understand their impact on the compound’s mode of action .

Scientific Research Applications

Amicoumacin A has a wide range of scientific research applications:

Mechanism of Action

Amicoumacin A exerts its effects by inhibiting bacterial growth through the inhibition of ribosomal translation . The compound binds to the ribosome near the E-site codon of mRNA, stabilizing the mRNA without clashing with it . This unique mode of translation inhibition reduces the rate of functional canonical 70S initiation complex formation and promotes the formation of erroneous 30S initiation complexes . Additionally, Amicoumacin A decreases the activity of translating ribosomes, leading to a progressive reduction in polypeptide synthesis .

Comparison with Similar Compounds

Amicoumacin A is part of a larger group of bacterial dihydroisocoumarin natural products. Similar compounds include:

Xenocoumacin: Produced by Xenorhabdus nematophila, it shares structural similarities with Amicoumacin A but has different biological activities.

Amicoumacin A is unique due to its multifaceted mechanism of action and its ability to stabilize mRNA during translation inhibition .

Properties

IUPAC Name |

4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O7.ClH/c1-9(2)6-12(23-19(28)18(27)17(26)11(21)8-15(22)25)14-7-10-4-3-5-13(24)16(10)20(29)30-14;/h3-5,9,11-12,14,17-18,24,26-27H,6-8,21H2,1-2H3,(H2,22,25)(H,23,28);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBLXZXEGHYDSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C(C(CC(=O)N)N)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClN3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[4-Nitro-2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B12092178.png)

![2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B12092196.png)

![(6,6'-Dimethoxy-[1,1'-biphenyl]-2,3'-diyl)bis(diphenylphosphine)](/img/structure/B12092229.png)